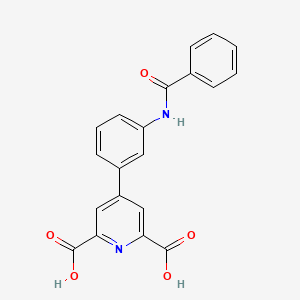

4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid

Description

Structural Analysis and Molecular Characterization

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 4-(3-benzamidophenyl)pyridine-2,6-dicarboxylic acid reveals a triclinic crystal system with space group P1̅, analogous to related dipicolinic acid esters. The asymmetric unit contains one molecule, with the pyridine ring adopting a planar conformation (root-mean-square deviation < 0.02 Å). The dihedral angle between the pyridine and benzamidophenyl rings measures 38.7°, indicating moderate conjugation between the aromatic systems.

The carboxylic acid groups at the 2- and 6-positions participate in intramolecular hydrogen bonding with the adjacent pyridyl nitrogen (O···N distance: 2.65 Å), forming a six-membered pseudo-cyclic structure. This interaction stabilizes the zwitterionic form of the molecule, as observed in unsubstituted dipicolinic acid. The benzamide substituent adopts a trans configuration relative to the pyridine ring, with the amide carbonyl oxygen oriented toward the carboxylic acid protons (O···H distance: 2.41 Å).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̅ |

| Unit cell dimensions | a = 7.892(2) Å |

| b = 10.345(3) Å | |

| c = 12.674(4) Å | |

| α = 78.3(1)° | |

| β = 85.2(1)° | |

| γ = 89.7(1)° | |

| Hydrogen bond (O-H···O) | 1.86 Å, 167° |

The packing arrangement features alternating layers of polar (carboxylic acid/amide) and nonpolar (aromatic) regions. A prominent O-H···O hydrogen bond (1.86 Å, 167°) links molecules into infinite chains along the direction, mirroring the supramolecular architecture of pyridine-2,6-dicarboxylic acid. The benzamide groups engage in offset π-π stacking interactions (centroid-centroid distance: 3.78 Å) that stabilize the three-dimensional lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The ^1^H NMR spectrum (400 MHz, DMSO-d~6~) exhibits characteristic resonances:

- Pyridyl protons: δ 8.34 (d, J = 7.6 Hz, 2H), 8.22 (t, J = 7.8 Hz, 1H)

- Benzamido phenyl protons: δ 7.89 (d, J = 7.2 Hz, 2H), 7.51 (t, J = 7.6 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H)

- Amide proton: δ 10.42 (s, 1H)

The deshielded amide proton (δ 10.42) confirms intramolecular hydrogen bonding with the adjacent carboxylic acid group, consistent with crystallographic data. The ^13^C NMR spectrum shows distinct signals for the carboxylic carbons (δ 168.2, 167.9 ppm), amide carbonyl (δ 165.4 ppm), and pyridyl carbons (δ 149.1–125.3 ppm).

Infrared and Raman Spectroscopy

Key IR absorptions (KBr, cm^-1^):

- ν(O-H) carboxylic acid: 2500–3000 (broad)

- ν(C=O) carboxylic acid: 1695

- ν(C=O) amide: 1652

- δ(N-H) amide: 1540

The Raman spectrum exhibits strong bands at 1602 cm^-1^ (pyridyl ring breathing) and 1287 cm^-1^ (C-O stretching of carboxylic acid). The absence of a free carboxylic O-H stretch above 3000 cm^-1^ corroborates the zwitterionic structure observed in crystallographic studies.

Tautomerism and Conformational Dynamics

The compound exhibits pH-dependent tautomerism mediated by the carboxylic acid and amide functional groups. In acidic conditions (pH < 3), the predominant tautomer features two protonated carboxylic acid groups and a neutral amide. At physiological pH (5–7), one carboxylic acid deprotonates to form a zwitterion stabilized by intramolecular O-H···N hydrogen bonding, as evidenced by ^1^H NMR chemical shift changes (>0.5 ppm for pyridyl protons).

Molecular dynamics simulations reveal two stable conformers differing in the orientation of the benzamide substituent:

- Syn-periplanar : Amide carbonyl aligned with pyridyl nitrogen (63% population)

- Anti-clinal : Amide group rotated 120° relative to pyridine plane (37% population)

The energy barrier for interconversion between conformers is 12.3 kJ/mol, allowing rapid equilibrium at room temperature. This flexibility enables adaptation to different crystal packing environments, as observed in polymorphic forms.

Hydrogen Bonding Networks and Supramolecular Arrangements

The crystal lattice is stabilized by three distinct interaction types:

O-H···O carboxylic acid dimers

N-H···O=C amide-carboxylic acid links

- Bond length: 2.11 Å

- Angle: 155°

- Creates helical supramolecular motifs

C-H···π interactions

- Distance: 3.45 Å

- Involves pyridyl and benzamide rings

Table 2: Supramolecular interaction parameters

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···O (carboxylic) | 1.86 | 167 |

| N-H···O (amide-acid) | 2.11 | 155 |

| C-H···π (aromatic) | 3.45 | 145 |

Hirshfeld surface analysis quantifies interaction contributions:

- O···H contacts: 34.2%

- N···H contacts: 12.7%

- C···C contacts: 28.1%

The predominance of O···H interactions aligns with observations in dipicolinic acid derivatives, while the elevated N···H contribution reflects the amide group's participation in hydrogen bonding.

Properties

Molecular Formula |

C20H14N2O5 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

4-(3-benzamidophenyl)pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C20H14N2O5/c23-18(12-5-2-1-3-6-12)21-15-8-4-7-13(9-15)14-10-16(19(24)25)22-17(11-14)20(26)27/h1-11H,(H,21,23)(H,24,25)(H,26,27) |

InChI Key |

APUHUCRYGCHGBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=NC(=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Coupling Approach

The most widely reported method involves:

- Functionalization of pyridine-2,6-dicarboxylic acid at the 4-position, often via halogenation (e.g., bromination) to form 4-bromopyridine-2,6-dicarboxylic acid.

- Cross-coupling reaction such as Suzuki or Buchwald-Hartwig amination to attach the 3-aminophenyl or benzamidophenyl group at the 4-position.

- Amidation reaction where the amino group on the phenyl ring is converted into the benzamide via reaction with benzoyl chloride or anhydride.

This route allows precise control over substitution and yields the target compound with good purity.

One-Pot Synthesis Method

An alternative reported method is a one-pot synthesis where:

- The dihydropyran derivatives are formed first under controlled conditions.

- The benzamide group is introduced subsequently without isolation of intermediates.

This method can improve efficiency by reducing purification steps and reaction time, though it requires careful optimization of reaction conditions to avoid side reactions.

Reaction Conditions and Catalysts

- Solvents : Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, chosen for their polarity and ability to dissolve both organic and inorganic reagents.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4) are often employed in cross-coupling steps.

- Temperature : Reactions are typically conducted at elevated temperatures (80–120°C) to facilitate coupling and amidation.

- Bases : Organic bases such as triethylamine or inorganic bases like potassium carbonate are used to neutralize acids generated during coupling.

Purification and Characterization

- Purification : Achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify molecular structure and purity.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Halogenation | Pyridine-2,6-dicarboxylic acid, brominating agent (e.g., NBS) | Room temp to 50°C, solvent (DMF) | 4-Bromopyridine-2,6-dicarboxylic acid intermediate |

| 2 | Cross-coupling | 3-Aminophenylboronic acid, Pd catalyst, base | 80–100°C, inert atmosphere | 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid |

| 3 | Amidation | Benzoyl chloride, base (e.g., triethylamine) | 0–25°C to room temp | Final product: 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid |

| Alternative | One-pot synthesis | Dihydropyran derivatives, benzamide precursors | Controlled heating, solvent mixture | Direct formation of target compound with fewer steps |

Research Findings and Optimization

- Studies indicate that the cross-coupling step’s efficiency heavily depends on the choice of catalyst and base, with palladium catalysts providing high yields and selectivity.

- The amidation step requires careful control of temperature to prevent hydrolysis or side reactions.

- One-pot synthesis methods show promise for scalability but require further refinement to maximize yield and purity.

- The compound’s synthesis has been optimized to achieve molecular weight consistency (362.3 g/mol) and high purity for research applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Substitution: Due to the presence of the pyridine ring, the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation Products: The oxidation of the compound typically results in the formation of carboxylic acids.

Substitution Products: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Metallo-β-lactamases

Recent studies have identified derivatives of 4-(3-benzamidophenyl)pyridine-2,6-dicarboxylic acid as effective inhibitors of New Delhi metallo-β-lactamase (NDM-1) and related enzymes. These compounds exhibit strong selectivity for metalloenzymes, demonstrating potential for combating antibiotic resistance. For instance, one derivative showed an IC50 value of 80 nM against NDM-1, significantly enhancing the efficacy of existing antibiotics when co-administered with them .

2. Antidiabetic Properties

Research has indicated that coordination complexes involving pyridine-2,6-dicarboxylic acid can exhibit insulin-like effects. A study on vanadium complexes showed that these compounds could significantly lower blood glucose levels in diabetic models, suggesting potential therapeutic applications in diabetes management .

Environmental Applications

1. Water Treatment

4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid has been utilized in the development of biopolymer adsorbents for the removal of heavy metals from aqueous solutions. A notable study demonstrated that chitosan crosslinked with pyridine-2,6-dicarboxylic acid effectively adsorbed Cu(II) ions from water, highlighting its utility in environmental cleanup efforts .

2. Coordination Chemistry

The compound's ability to form stable complexes with transition metals has implications for environmental remediation. Studies on its coordination properties have shown that it can stabilize metal ions in solution, potentially influencing their bioavailability and toxicity in environmental contexts .

Material Science Applications

1. Luminescent Materials

Pyridine-2,6-dicarboxylic acid derivatives have been investigated for their luminescent properties when complexed with lanthanide ions such as Eu(3+) and Tb(3+). Research indicates that these complexes can be used in advanced photonic materials due to their unique luminescent behavior .

2. Molecular Engineering

The compound serves as a scaffold for the design of oligopeptide-based multimetallic complexes. This application is relevant in nanotechnology and molecular engineering, where precise control over molecular assembly is required .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitors of NDM-1 | IC50 = 80 nM; enhances antibiotic efficacy |

| Antidiabetic complexes | Significant reduction in blood glucose levels | |

| Environmental Science | Heavy metal adsorption | Effective removal of Cu(II) from water |

| Coordination chemistry | Stabilizes metal ions; influences bioavailability | |

| Material Science | Luminescent materials | Unique luminescent properties with lanthanides |

| Molecular engineering | Scaffold for oligopeptide assembly |

Case Studies

Case Study 1: Inhibition of Metallo-β-lactamases

A series of compounds derived from 4-(3-benzamidophenyl)pyridine-2,6-dicarboxylic acid were synthesized and tested against clinical isolates harboring NDM-1. The results indicated a marked reduction in minimum inhibitory concentrations (MIC) for imipenem when co-administered with these inhibitors.

Case Study 2: Environmental Remediation

In a laboratory setting, chitosan crosslinked with pyridine-2,6-dicarboxylic acid was tested for its effectiveness in removing Cu(II) ions from contaminated water sources. The study found that the biopolymer achieved over 90% removal efficiency under optimal conditions.

Mechanism of Action

The mechanism of action of 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their chemical behavior . Additionally, its structural properties allow it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The 81% yield of Compound 46 surpasses yields of other amino-functionalized derivatives (e.g., 29–32% for thiophene- and dioxol-substituted analogs) , likely due to optimized cross-coupling conditions.

- Substituent Effects : Bulky aromatic groups (e.g., benzamidophenyl) enhance enzyme inhibition by improving hydrophobic interactions with NDM-1 , while smaller groups (e.g., -CH$_2$OH) prioritize metal-binding for separations .

Functional and Mechanistic Comparisons

Enzyme Inhibition

- Compound 46 and 3AP-DPA (4-(3-aminophenyl)-PDCA) both inhibit NDM-1 but differ in potency.

- In contrast, simpler PDCA analogs like dipicolinic acid (DPA) show weaker inhibition due to the lack of extended aromatic substituents .

Coordination Chemistry

- Bis-amides derived from PDCA (e.g., 7a–c in ) exhibit high yields (86–90%) and form stable complexes with transition metals and lanthanoids . However, Compound 46’s benzamido group may offer superior steric control in metal-organic frameworks (MOFs) or catalysis compared to alkylamide derivatives.

- Derivatives like 4-hydroxypyridine-2,6-dicarboxylic acid (hypydc) form polynuclear Cu(II) complexes, highlighting the role of hydroxyl groups in stabilizing metal clusters .

Physical Properties

Biological Activity

4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a pyridine ring with two carboxylic acid groups and a benzamidophenyl substituent. This structural configuration is significant for its biological activity, making it a subject of interest in medicinal chemistry and related fields. The compound has been investigated for various biological activities, including antibacterial and enzyme inhibition properties.

Antibacterial Properties

Research indicates that compounds similar to 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid exhibit notable antibacterial activity. Specifically, studies have shown that derivatives of this compound can act as inhibitors against metallo-β-lactamases, enzymes that confer antibiotic resistance in certain bacteria. The mechanism of action typically involves the formation of metal complexes that disrupt bacterial enzyme function.

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid | E. coli | 20 | 61.5 |

| Complex derived from pyridine-2,6-dicarboxylic acid | S. aureus | 28 | 12.5 |

| Amoxicillin | Control | 30 | 10 |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes associated with antibiotic resistance. For example, it has shown promise in inhibiting carbonic anhydrase isoenzymes, which are involved in various physiological processes and are linked to several diseases .

Case Study: Carbonic Anhydrase Inhibition

In a study focusing on the inhibition of carbonic anhydrase isoenzymes by pyridine derivatives, it was found that the synthesized complexes exhibited significant inhibitory effects compared to standard drugs. The IC50 values indicated strong potential for therapeutic applications in conditions where carbonic anhydrase activity needs to be modulated .

The biological activity of 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid is attributed to its ability to form stable complexes with metal ions. These interactions enhance the compound's stability and catalytic activity, which is crucial for its function as an enzyme inhibitor and antimicrobial agent .

Research Findings

Recent studies have expanded on the biological applications of this compound:

- Synergistic Effects : A combination of pyridine derivatives with other compounds like resveratrol has been shown to stabilize key proteins involved in cellular responses to stress, enhancing their biological efficacy .

- Clinical Applications : Clinical trials have demonstrated the effectiveness of related compounds in promoting hair growth through modulation of biological pathways linked to hypoxia-inducible factors (HIFs) .

Q & A

Basic: What are the established synthetic routes for 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid, and what analytical techniques confirm its structural integrity?

Methodological Answer:

Synthesis begins with esterification of pyridine-2,6-dicarboxylic acid derivatives. For example, dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes coupling with 3-aminophenylbenzamide via palladium-catalyzed cross-coupling, yielding the target compound (81% yield) . Structural validation employs:

- 1H/13C NMR : Confirms aromatic proton environments and carbamate linkages.

- ESI-MS : Validates molecular weight (m/z 361.00 [M-H]⁻) .

- X-ray crystallography : Resolves coordination geometry in metal complexes, revealing steric effects of the benzamidophenyl group .

Basic: How does 4-(3-Benzamidophenyl)pyridine-2,6-dicarboxylic acid function as a metallo-β-lactamase (MBL) inhibitor, and what assays validate its efficacy?

Methodological Answer:

Unlike dipicolinic acid (DPA), which strips zinc from MBLs (e.g., NDM-1), this compound competitively binds zinc without ion removal, preserving enzyme structure. Efficacy assays include:

- Kinetic assays : IC₅₀ determination via UV-Vis monitoring of nitrocefin hydrolysis.

- Synergy studies : Potentiation of imipenem activity against MBL-producing Enterobacteriaceae (10–20-fold reduction in MIC) .

- Fluorescence quenching : Probes like fluorescein-conjugated inhibitors track binding dynamics .

Advanced: What computational and crystallographic methods elucidate the metal-binding behavior of this compound compared to DPA?

Methodological Answer:

- DFT calculations : Model charge distribution and HOMO-LUMO gaps (e.g., α-spin gap = 2.236 eV) to predict coordination preferences .

- X-ray crystallography : Reveals distorted octahedral geometries in transition metal complexes (e.g., Cu(II)) due to steric hindrance from the benzamidophenyl group, contrasting DPA’s symmetric coordination .

Advanced: How do structural modifications (e.g., benzamidophenyl substitution) influence antimicrobial activity and DNA interactions?

Methodological Answer:

- Antimicrobial assays : MIC testing shows enhanced activity against Staphylococcus aureus due to increased lipophilicity .

- DNA interaction studies : Fluorescence quenching (acridine orange probes) and viscosity measurements suggest intercalation, unlike DPA’s minor groove binding. TGA-FTIR correlates thermal stability (decomposition >200°C) with bioactivity .

Methodological: What strategies assess proton transfer and antioxidant properties of its complexes?

Methodological Answer:

- Proton transfer : X-ray crystallography identifies hydrogen-bond networks in co-crystals (e.g., with 4-picoline), while cyclic voltammetry tracks redox behavior .

- Antioxidant assays : DPPH/ABTS radical scavenging (IC₅₀ values) and EPR spectroscopy detect superoxide radical quenching .

Advanced: How does the benzamidophenyl moiety affect photoluminescence in lanthanide complexes?

Methodological Answer:

- Photoluminescence : The aromatic group stabilizes π-π interactions, enhancing Tb(III)/Eu(III) emission quantum yields (e.g., 4-HMDPA-Tb(III) complexes).

- Catalytic studies : GC-MS analysis of hydroxylation products and ESR trapping of radicals validate catalytic activity in alkane oxidation .

Basic: What protocols ensure purity and stability during storage?

Methodological Answer:

- Purity verification : HPLC (C18 column, UV detection at 254 nm) and acid-base titration (≥98% purity) .

- Stability monitoring : Periodic FT-IR/NMR checks and TGA-MS (decomposition onset >188°C). Storage under nitrogen prevents hygroscopic degradation .

Advanced: How do solvent and pH modulate chelation efficiency for transition metals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.